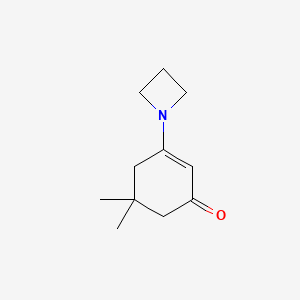
1-(Pyridin-4-ylmethyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-ylmethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a significant heterocycle found in many natural products and pharmaceuticals, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where arylhydrazones of aldehydes or ketones are heated in the presence of a protic or Lewis acid . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by transformations such as epoxidation and conversion to allylic alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Pyridin-4-ylmethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
1-(Pyridin-4-ylmethyl)indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Pyridin-4-ylmethyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or proteins, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are crucial in cancer treatment .
類似化合物との比較
Indole: A parent compound with a similar structure but without the pyridine ring.
Pyridine: Another parent compound that lacks the indole ring.
Pyrido[1,2-a]indole: A structurally related compound with a fused pyridine and indole ring system.
Uniqueness: 1-(Pyridin-4-ylmethyl)indole is unique due to its combined structural features of both indole and pyridine, which confer distinct chemical and biological properties. This dual nature allows it to participate in a wider range of reactions and interactions compared to its parent compounds.
特性
CAS番号 |
82485-24-3 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1-(pyridin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-10H,11H2 |
InChIキー |
LUHJZDCSPPPIDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
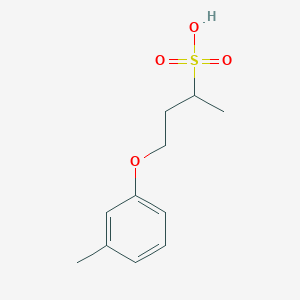
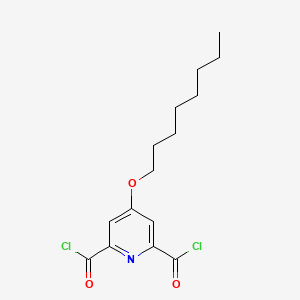


![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
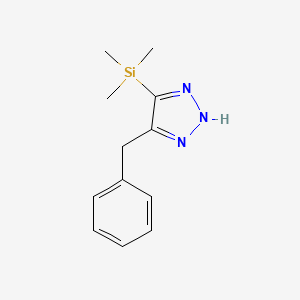

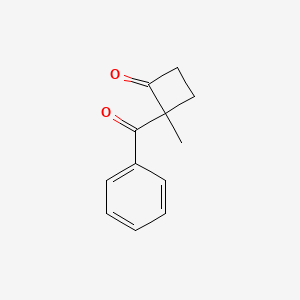
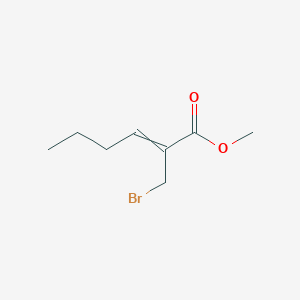

![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
